molecular formula C7H14ClNO B8075906 (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride

(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride

Cat. No.: B8075906
M. Wt: 163.64 g/mol
InChI Key: BKVWWBSIILYIBZ-RGMNGODLSA-N
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Description

(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride is a spirocyclic amine derivative with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Its structure features a six-membered azaspiro ring fused to a two-membered cyclopropane-like ring, with a hydroxyl group at the 4-position and an (R)-configured stereocenter. The compound is synthesized via intermediates such as tert-butyl(4R)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, followed by deprotection and hydrochloride salt formation . It is used in pharmaceutical research, particularly as a building block for MAGL (monoacylglycerol lipase) inhibitors, which are relevant to neurological and metabolic disorders .

Properties

IUPAC Name

(8R)-6-azaspiro[2.5]octan-8-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVWWBSIILYIBZ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CCNC[C@@H]2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Steps:

  • Oxidation : OsO₄/NMO in tetrahydrofuran (THF) at 0°C for 6 hours yields a hydroxyamide intermediate.

  • Reduction : LAH in refluxing THF reduces the amide to a secondary amine.

  • Demethylation : BBr₃-mediated cleavage of methyl ethers liberates the C4 hydroxyl group.

X-ray crystallography confirms the (4R) configuration, with bond angles and torsional parameters aligning with the desired stereochemistry. This method’s reliance on toxic OsO₄ necessitates stringent safety protocols, limiting scalability.

Ring-Closing Strategies with Hydroxyl Precursors

Recent patents describe ring-closing reactions to construct the spirocyclic core. For example, 1-tert-butoxycarbonyl-3-methylenepiperidine reacts with sodium difluorochloroacetate in toluene under nitrogen to form a cyclopropane ring. Hydrolysis with HCl in dioxane removes the Boc protecting group, yielding the hydrochloride salt.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsStereochemical Control
Reductive AminationHigh yield (81%)No inherent C4 hydroxylationLow
OsO₄ OxidationExcellent (4R) selectivityOsO₄ toxicityHigh
Ring-ClosingScalable, simple reagentsRequires hydroxyl precursorModerate
Epoxide HydrolysisTheoretically feasibleUnverified experimentallyVariable

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.43 (s, 4H, N-CH₂), 1.73 (t, J = 8.4 Hz, 1H, cyclopropane), 1.48–1.40 (m, 9H, Boc group).

  • ¹³C NMR : δ 12.2 (cyclopropane), 45.2 (N-CH₂).

Mass Spectrometry (MS):

  • MS (CI, NH₃) : m/z = 112 (MH⁺).

X-Ray Crystallography:

  • Confirms (4R) configuration with C4-OH axial orientation .

Chemical Reactions Analysis

Types of Reactions

(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the azaspiro moiety.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique spirocyclic structure characterized by a spiro junction between a six-membered ring and a three-membered ring, containing an azaspiro moiety and a hydroxyl group. Its hydrochloride form enhances solubility in water, making it suitable for diverse applications in research and industry.

Chemistry

  • Building Block for Synthesis : (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride is utilized as a foundational compound in the synthesis of more complex spirocyclic compounds. Its chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

  • Enzyme Mechanisms : The compound is employed in studies related to enzyme mechanisms, providing insights into biochemical pathways.
  • Biochemical Assays : It acts as a ligand in various biochemical assays, aiding in the investigation of molecular interactions and biological processes.

Medicine

  • Therapeutic Potential : Due to its unique structure, this compound has potential therapeutic applications, particularly in drug design targeting specific biological receptors or enzymes. Its ability to modulate biological activity makes it a candidate for developing new pharmaceuticals .

Industry

  • Material Development : The compound is also valuable in the development of new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility enhances its applicability across different industrial sectors.

Case Studies

  • Asymmetric Synthesis : Research has demonstrated that using this compound as a chiral auxiliary significantly improves yields in asymmetric synthesis reactions compared to traditional methods.
  • Biological Activity : Case studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
  • Material Science : Investigations into new polymer materials incorporating (4R)-6-Azaspiro[2.5]octan-4-ol derivatives have revealed enhanced mechanical properties and thermal stability, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity. The azaspiro moiety can interact with various functional groups, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride and related spirocyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
(4R)-6-Azaspiro[2.5]octan-4-ol HCl C₇H₁₄ClNO 163.65 Spiro[2.5] system, (R)-OH at C4 MAGL inhibitor intermediate
6-Azaspiro[3.4]octan-8-ol HCl C₉H₂₀ClNO 193.72 Spiro[3.4] system, OH at C8 Not reported
rac-(4aR,7aS)-4a-Methyl-octahydrofuro[3,4-b]pyridine HCl C₈H₁₆ClNO 177.68 Fused furopyridine ring, methyl group at C4a Not reported
2-Oxa-6-azaspiro[3.3]heptane oxalate C₅H₈NO₃·C₂H₂O₄ 197.14 (salt) Spiro[3.3] system with oxygen atom Synthetic intermediate
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonylpyrrolidine HCl C₁₄H₃₀ClNO₂ 283.85 Branched alkyl chain, multiple stereocenters Glycosidase inhibitor candidate
Key Observations:

The inclusion of oxygen in 2-oxa-6-azaspiro[3.3]heptane alters polarity and hydrogen-bonding capacity compared to nitrogen-only systems .

Substituent Effects :

  • The (R)-hydroxyl group at C4 in the target compound contrasts with C8-hydroxyl in spiro[3.4] derivatives, influencing solubility and target binding .
  • Bulky substituents (e.g., 4a-methyl in furopyridine analogs) may hinder membrane permeability but improve receptor selectivity .

Functional and Pharmacological Comparisons

MAGL Inhibition Potential
  • This compound serves as a precursor to substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates , which exhibit potent MAGL inhibitory activity (IC₅₀ < 10 nM) .
  • In contrast, 2-oxa-6-azaspiro[3.3]heptane oxalate lacks the carboxylate ester group critical for MAGL binding, rendering it inactive in this context .
Glycosidase Inhibition

    Biological Activity

    (4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride is a unique spirocyclic compound notable for its potential biological activities, particularly in pharmacological contexts. Its structure includes a nitrogen atom within a bicyclic framework, which contributes to its interactions with various biological targets. This article delves into the compound's biological activity, synthesis, and potential applications based on diverse research findings.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of these targets effectively. The hydroxyl group present in the structure can form hydrogen bonds, enhancing binding affinity and specificity .

    Pharmacological Applications

    Research indicates that this compound exhibits significant pharmacological potential, particularly as a therapeutic agent for neurological disorders and analgesic applications. Preliminary studies suggest that it may influence synaptic transmission by interacting with neurotransmitter systems .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    Neurotransmitter ModulationPotential to interact with neurotransmitter receptors, influencing synaptic transmission
    Analgesic EffectsInvestigated for use in pain management
    Enzyme InteractionUsed in studies of enzyme mechanisms

    Case Studies and Research Findings

    • Opioid Receptor Affinity : In studies examining opioid receptor interactions, derivatives of this compound were found to exhibit varying affinities for μ-opioid receptors. For instance, certain derivatives displayed moderate antagonist activity, indicating potential for pain management applications through modulation of opioid pathways .
    • Synthesis and Biological Evaluation : A multi-step synthesis process has been established for producing this compound, which includes oxidation and substitution reactions that enhance its biological activity . The synthesized compounds were evaluated for their biological effects, revealing promising results in receptor binding assays.
    • Therapeutic Potential : The compound's unique structural features allow it to interact with various biological targets, potentially modulating neurotransmitter systems or other signaling pathways involved in neurological functions .

    Q & A

    Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

    • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (231.66 g/mol), while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) resolves spirocyclic geometry and stereochemistry. X-ray crystallography (as in Table 2 of structural refinement studies) is definitive for absolute configuration validation. FT-IR and elemental analysis further verify functional groups and purity .

    Q. How should solubility and stability be experimentally determined under physiological conditions?

    • Methodological Answer : Solubility is assessed via shake-flask or HPLC-UV methods in buffers (pH 1.2–7.4) at 37°C. Stability studies require forced degradation under thermal, photolytic, and hydrolytic stress, analyzed via UPLC-MS. Chromolith HPLC Columns are recommended for high-throughput analysis of degradation products .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate MAGL inhibitory activity, and what controls are necessary?

    • Methodological Answer : Use recombinant MAGL enzyme assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC50 values. Include positive controls like JZL184 and negative controls (vehicle-only). Cellular models (e.g., neuroblastoma cells) should assess membrane permeability via LC-MS intracellular concentration measurements. Data normalization to protein content minimizes variability .

    Q. What methodologies resolve contradictions in MAGL inhibition data across cellular models?

    • Methodological Answer : Contradictions may arise from off-target effects or differential enzyme expression. Use siRNA-mediated MAGL knockdown as a comparator. Cross-validate with activity-based protein profiling (ABPP) using fluorescent probes. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant inter-model differences .

    Q. What in vivo models assess efficacy in preventing heterotopic ossification, and how are pharmacokinetic parameters optimized?

    • Methodological Answer : Rodent models (e.g., BMP-2-induced ectopic bone formation) are standard. Dose optimization requires PK/PD studies: measure plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs (e.g., 14C-tagged compound). Adjust formulations (e.g., PEGylation) to enhance bioavailability .

    Q. How should crystallographic characterization confirm absolute stereochemistry?

    • Methodological Answer : Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) at 100 K resolves stereochemistry. Refinement software (e.g., SHELXL) analyzes Flack parameters to assign R/S configuration. Compare with enantiomerically pure standards synthesized via asymmetric catalysis .

    Q. What strategies mitigate toxicity during in vivo studies?

    • Methodological Answer : Acute toxicity is evaluated via OECD Guideline 423, monitoring organ histopathology and serum biomarkers (ALT, creatinine). Chronic studies require dose-escalation protocols with staggered cohorts. Safety pharmacology (hERG assay) and metabolite profiling (via HRMS) identify off-target liabilities .

    Data Analysis & Validation

    Q. How are polymorphic forms characterized, and what impact do they have on bioactivity?

    • Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., Form A in ) is analyzed using PXRD, DSC, and Raman spectroscopy. Bioactivity comparisons across polymorphs require parallel enzyme assays (e.g., MAGL IC50) and dissolution testing to correlate form-specific bioavailability .

    Q. What statistical frameworks are used to validate structure-activity relationships (SAR) in spirocyclic analogs?

    • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with activity data. Bayesian models prioritize analogs for synthesis, validated via leave-one-out cross-validation. Conflicting SAR data are resolved using molecular dynamics simulations of ligand-enzyme interactions .

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